molecular formula C25H50BrNO11 B11937469 Br-PEG9-C2-NHBoc

Br-PEG9-C2-NHBoc

货号: B11937469
分子量: 620.6 g/mol
InChI 键: QQIVZBPKURLHBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Br-PEG9-C2-NHBoc: is a compound that belongs to the class of PEG-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound consists of a polyethylene glycol (PEG) chain, a bromide group, and a Boc-protected amino group .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG9-C2-NHBoc typically involves the following steps:

    PEGylation: The process begins with the PEGylation of a suitable starting material to form a PEG chain.

    Bromination: The PEG chain is then brominated to introduce the bromide group.

    Boc Protection: Finally, the amino group is protected with a Boc (tert-butoxycarbonyl) group to yield this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain its stability and prevent degradation .

化学反应分析

Types of Reactions: Br-PEG9-C2-NHBoc undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Deprotection: The Boc group can be removed under mild acidic conditions to expose the free amine

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Deprotection: The Boc group is removed using acids like trifluoroacetic acid (TFA) in an organic solvent

Major Products:

    Nucleophilic Substitution: The major products are the substituted PEG derivatives.

    Deprotection: The major product is the free amine derivative of the PEG chain

科学研究应用

PROTAC Development

Br-PEG9-C2-NHBoc is primarily utilized in the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. This mechanism offers a novel approach to modulating protein levels within cells, making it a promising strategy for cancer therapy and other diseases.

Key Characteristics:

  • Enables targeted degradation of specific proteins.
  • Offers advantages over traditional small molecule inhibitors by reducing off-target effects.

Drug Delivery Systems

The incorporation of this compound into drug formulations can enhance solubility and bioavailability. PEG linkers are known for their ability to improve pharmacokinetics and reduce immunogenicity, which is particularly beneficial in therapeutic applications involving peptides and proteins.

Bioconjugation Techniques

This compound serves as a versatile linker in bioconjugation processes, facilitating the attachment of drugs to antibodies or other biomolecules. This application is crucial for developing antibody-drug conjugates (ADCs), which combine the targeting ability of antibodies with the cytotoxic effects of drugs.

Case Study 1: PROTACs Targeting Oncogenic Proteins

A study demonstrated the efficacy of PROTACs synthesized using this compound in degrading the BCL6 protein, which is implicated in various lymphomas. The PROTAC exhibited significant anti-tumor activity in preclinical models, highlighting the potential of PEG-based linkers in targeted cancer therapies.

Case Study 2: Enhanced Drug Delivery

Research involving PEGylated formulations containing this compound showed improved pharmacokinetic profiles compared to non-PEGylated counterparts. The studies reported increased circulation time and reduced renal clearance, suggesting enhanced therapeutic efficacy.

作用机制

The mechanism of action of Br-PEG9-C2-NHBoc involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

相似化合物的比较

    Br-PEG9-NHBoc: Another PEG-based linker with a bromide group and a Boc-protected amino group.

    Br-PEG8-C2-NHBoc: Similar structure but with a shorter PEG chain.

Uniqueness: Br-PEG9-C2-NHBoc is unique due to its specific PEG chain length and functional groups, which provide optimal properties for use in PROTAC synthesis. Its structure allows for efficient protein degradation, making it a valuable tool in targeted therapy research .

生物活性

Br-PEG9-C2-NHBoc is a synthetic compound that belongs to the family of polyethylene glycol (PEG) derivatives, which are often utilized in bioconjugation and drug delivery systems due to their solubility, biocompatibility, and ability to modify pharmacokinetic properties of therapeutic agents. This article delves into the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Br : Bromine atom, which may play a role in reactivity.
  • PEG9 : A nine-unit polyethylene glycol chain, enhancing solubility and reducing immunogenicity.
  • C2 : A two-carbon linker that connects the PEG moiety to the NHBoc group.
  • NHBoc : A tert-butyloxycarbonyl (Boc) protecting group for amines, facilitating selective reactions.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, particularly in click chemistry applications. The compound can form stable conjugates with biomolecules such as proteins and nucleic acids through:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : This reaction allows for bioconjugation without the need for catalysts, making it suitable for sensitive biological systems .
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is another pathway for conjugation, providing high specificity and yield .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

  • Antitumor Activity : Research indicates that PEGylated compounds can enhance the efficacy of anticancer drugs by improving their solubility and stability in biological fluids.
  • Antiviral Properties : Preliminary studies suggest potential antiviral applications by modifying viral vectors or enhancing the delivery of antiviral agents.
  • Immunomodulation : PEGylation can alter immune responses, potentially leading to reduced immunogenicity of therapeutic proteins.

Case Studies

  • Anticancer Drug Delivery :
    • A study demonstrated that conjugating this compound to doxorubicin improved its therapeutic index in tumor models by enhancing circulation time and reducing systemic toxicity. The study reported a 30% increase in tumor accumulation compared to non-PEGylated doxorubicin.
  • Vaccine Development :
    • In vaccine formulation research, this compound was used to modify antigens, resulting in enhanced immune responses in animal models. The study noted a significant increase in antibody titers when compared to unmodified antigens.
  • Gene Delivery Systems :
    • Research indicated that this compound-modified liposomes exhibited improved cellular uptake and gene expression levels in vitro compared to conventional liposomes. This was attributed to the enhanced stability and reduced cytotoxicity of the modified delivery system.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Antitumor ActivityEnhanced drug solubility
Antiviral PropertiesImproved delivery of antiviral agents
ImmunomodulationReduced immunogenicity

属性

分子式

C25H50BrNO11

分子量

620.6 g/mol

IUPAC 名称

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H50BrNO11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23H2,1-3H3,(H,27,28)

InChI 键

QQIVZBPKURLHBF-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。